N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
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Overview
Description
N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 4-tert-butylphenylamine with diethyl ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N2-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N2-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
- N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-diisopropylethane-1,2-diamine
- N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-dibenzylethane-1,2-diamine
Uniqueness
N~2~-(4-tert-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is unique due to its specific tert-butylphenyl and diethylethane-1,2-diamine structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
75542-44-8 |
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Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-6-18(7-2)13-12-17-15-10-8-14(9-11-15)16(3,4)5/h8-11,17H,6-7,12-13H2,1-5H3 |
InChI Key |
PPENYPSGJSYCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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